2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol
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Overview
Description
2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol is a complex organic compound characterized by multiple bromine atoms and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol involves multiple steps, including electrophilic aromatic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include substituted benzene derivatives, triazine compounds, and various brominated organic molecules.
Scientific Research Applications
2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. It may also modulate signaling pathways by interacting with receptors and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- 2,6-dibromo-4-methylaniline
- 2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol is unique due to its specific substitution pattern and the presence of the triazine ring.
Properties
Molecular Formula |
C21H20Br3N7O3 |
---|---|
Molecular Weight |
658.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20Br3N7O3/c1-11-2-3-15(13(22)8-11)26-19-27-20(29-21(28-19)31-4-6-34-7-5-31)30-25-10-12-9-14(23)18(33)16(24)17(12)32/h2-3,8-10,32-33H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-10+ |
InChI Key |
MJPPSSMPCDHQOQ-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C(=C4O)Br)O)Br)Br |
Origin of Product |
United States |
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